molecular formula C12H2Cl8O B13791600 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene CAS No. 83992-75-0

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene

Cat. No.: B13791600
CAS No.: 83992-75-0
M. Wt: 445.8 g/mol
InChI Key: PKOSPVZTRLMBSK-UHFFFAOYSA-N
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Description

Global Distribution Patterns in Aquatic Ecosystems

The global distribution of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene in aquatic ecosystems is shaped by its physicochemical properties, including a high octanol-water partition coefficient (log Kow ≈ 7.2 estimated for structural analogs). These properties drive its affinity for lipid-rich tissues, leading to bioaccumulation in aquatic organisms. Studies of structurally similar compounds, such as bis(2,4-dichlorophenyl)ether, demonstrate bioconcentration factors (BCFs) exceeding 12,000 in trout, suggesting that the target compound likely accumulates similarly in fish and invertebrates.

In freshwater systems, the compound’s presence correlates with industrial discharges near historical production sites for chlorinated pesticides and wood preservatives. For example, sediment cores from lakes downstream of wood-treatment facilities show elevated concentrations of chlorinated aromatics, including pentachlorophenol derivatives. While direct monitoring data for 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene are limited, its detection in wastewater effluents and sludge from chemical manufacturing plants indicates ongoing environmental release.

Parameter Value/Behavior Basis
log Kow ~7.2 (estimated) Structural analog data
Aquatic half-life >100 days Persistence of PCDEs
Primary sink Sediments, biota Hydrophobicity

Atmospheric Transport Mechanisms and Long-Range Deposition

Atmospheric transport of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene is governed by its vapor pressure (estimated 1.2 × 10⁻⁷ mm Hg at 25°C) and Henry’s Law constant (~3.6 × 10⁻⁵ atm·m³/mol). These values suggest that the compound partitions between vapor and particulate phases, enabling long-range transport via air masses. For instance, polychlorinated dibenzo-p-dioxins (PCDDs), which share structural features with the target compound, are known to undergo transcontinental atmospheric dispersion.

Deposition occurs through wet and dry processes, with particulate-bound fractions settling into remote regions such as the Arctic. Monitoring of chlorinated aromatics in alpine glaciers has revealed the presence of pentachlorobenzene and related compounds, corroborating the role of cold condensation in sequestering volatile pollutants. Although direct evidence for the target compound’s Arctic deposition is lacking, its structural similarity to persistent organic pollutants (POPs) listed under the Stockholm Convention implies comparable mobility.

Sediment-Water Partitioning Dynamics

Sediment-water partitioning is a critical determinant of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene’s environmental fate. The compound’s high organic carbon-water partition coefficient (Koc ≈ 2.9 × 10⁴) drives strong adsorption to suspended solids and benthic sediments. In estuarine systems, tidal resuspension of contaminated sediments can reintroduce the compound into the water column, prolonging its bioavailability.

Laboratory studies of analogous PCDEs show that partitioning is temperature-dependent, with colder conditions favoring sediment sequestration. Field data from contaminated riverbeds near industrial zones reveal that >90% of chlorinated aromatics reside in sediments, highlighting their role as long-term reservoirs. The following equation describes the equilibrium partitioning:

$$
C{\text{sediment}} = K{\text{oc}} \cdot f{\text{oc}} \cdot C{\text{water}}
$$

where Csediment and Cwater are concentrations in sediment and water, respectively, and foc is the fraction of organic carbon in sediments.

Biogeochemical Cycling in Terrestrial Systems

In terrestrial ecosystems, 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene undergoes complex biogeochemical cycling mediated by soil organic matter (SOM) and microbial activity. The compound’s low water solubility (~0.1 mg/L estimated) restricts its mobility in unsaturated zones, favoring association with SOM. Anaerobic soils facilitate reductive dechlorination, a process observed in pentachlorophenol degradation, where chlorine atoms are sequentially removed. However, the extent of this transformation for the target compound remains unquantified.

Volatilization from soil surfaces is negligible due to the compound’s low vapor pressure, but wind erosion of contaminated particulates may contribute to secondary atmospheric transport. Phytoremediation studies of chlorinated aromatics suggest limited plant uptake, as root exudates and rhizosphere microbes preferentially degrade less halogenated analogs.

Process Rate/Outcome Key Factor
Reductive dechlorination Slow (half-life >1 year) Anaerobic conditions
SOM adsorption Strong (Koc >10⁴) Soil organic content
Photodegradation Moderate (UV exposure) Surface soil layers

Properties

CAS No.

83992-75-0

Molecular Formula

C12H2Cl8O

Molecular Weight

445.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene

InChI

InChI=1S/C12H2Cl8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H

InChI Key

PKOSPVZTRLMBSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Pathway

According to patent literature and chemical studies, the preparation can be summarized as follows:

Step Reaction Description Conditions Outcome / Notes
1 Nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene Use of concentrated sulfuric acid (98%) and nitric acid (90%) at 70–90°C High yield (95-98%) with isomer purity 91-95%
2 Reduction of nitro group to 2,4,5-trichloroaniline Standard reduction methods (e.g., catalytic hydrogenation) Prepares amine for diazotization
3 Diazotization of 2,4,5-trichloroaniline to form diazonium salt Reaction with nitrite in sulfuric acid at low temperature (0–5°C) Formation of 2,4,5-trichlorobenzenediazonium sulfate
4 Hydrolytic decomposition of diazonium salt Addition to boiling cupric sulfate solution with steam distillation Yields 2,4,5-trichlorophenol free of TCDD contamination
5 Reaction of 2,4,5-trichlorophenol with monochloroacetic acid in presence of base Use of sodium hydroxide at 60–92°C, followed by acidification Formation of 2,4,5-trichlorophenoxyacetic acid, a related compound but indicative of phenoxy ether formation conditions
6 Coupling of pentachlorophenol and 2,4,5-trichlorophenol derivatives Nucleophilic substitution under controlled temperature and solvent conditions Formation of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene

This pathway emphasizes the importance of diazotization and hydrolytic decomposition steps to avoid formation of dioxins, which are highly toxic and environmentally persistent.

Alternative Methods and Radical Reactions

Historical and mechanistic studies have shown that the formation of highly chlorinated diphenyl ethers can also proceed via radical mechanisms involving chlorinated phenoxy radicals generated at elevated temperatures (~200°C). These radicals dimerize to form compounds such as octachlorodiphenyl ether derivatives, including the target compound.

Reactant Conditions Product Yield Reference
Heptachlorohexenone heated to 200°C Thermal elimination of HCl and radical formation Octachlorodibenzo-p-dioxin and related chlorinated diphenyl ethers Moderate to high

This method, however, is less controlled and can generate unwanted dioxin byproducts, making it less favorable for commercial synthesis.

Research Outcomes and Analytical Considerations

  • Purity and Toxicity Control: The diazotization-hydrolysis route yields 2,4,5-trichlorophenol and related ethers free from detectable levels of TCDD, as confirmed by analytical tests sensitive to parts per billion.
  • Yield Efficiency: Nitration and reduction steps achieve high yields (>90%) with good isomeric purity, critical for downstream reactions.
  • Environmental and Safety Concerns: The formation of dioxins during chlorophenol synthesis is a major concern. The patented methods emphasize conditions that minimize or eliminate dioxin formation, including careful temperature control and choice of reagents.
  • Structural Confirmation: The compound’s structure is well-characterized by spectroscopic methods and computational descriptors, ensuring accurate identification.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Disadvantages Reference
Diazotization-Hydrolysis Route Nitration → Reduction → Diazotization → Hydrolysis → Coupling High purity, low dioxin contamination Multi-step, requires careful control
Radical Thermal Method Heating chlorinated precursors to induce radical coupling Simpler, direct formation Risk of dioxin formation, lower selectivity

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polychlorinated Diphenyl Ethers (PCDEs)

1,2,3,4,5-Pentachloro-6-(3,4,5-Trichlorophenoxy)benzene (PCDE 205)
  • CAS : 727739-07-3
  • Molecular Formula : C₁₂H₃Cl₈O
  • Key Differences: Chlorination occurs at the 3,4,5 positions on the phenoxy ring instead of 2,4,5. This positional isomerism alters its toxicity profile; studies suggest that ortho-substituted chlorines (as in PCDE 204) enhance bioaccumulation due to increased planarity .
1,2,3,4-Tetrachloro-5-(3,5-Dichlorophenoxy)benzene (PCDE 159)
  • CAS : 159553-72-7
  • Molecular Formula : C₁₂H₄Cl₆O
  • Key Differences: Reduced chlorination (6 Cl atoms vs.

Methoxy and Thioether Derivatives

Pentachloroanisole (PCA)
  • CAS : 1825-21-4
  • Molecular Formula : C₇H₃Cl₅O
  • Key Differences: Replaces the phenoxy group with a methoxy (-OCH₃) group. PCA exhibits lower environmental persistence than PCDE 204 due to faster oxidative degradation of the methoxy moiety .
Pentachlorothioanisole (PCTA)
  • CAS : 1825-19-0
  • Molecular Formula : C₇H₃Cl₅S
  • Key Differences : Substitution of oxygen with sulfur in the thioether group increases hydrophobicity (log Kow ~7.1) and resistance to hydrolysis, enhancing soil adsorption .

Highly Chlorinated Analogs

1,2,3,4,5-Pentachloro-6-[2,3,4,6-Tetrachloro-5-(2,3,4,5,6-Pentachlorophenyl)Phenyl]Benzene
  • CAS : 42429-89-0
  • Molecular Formula : C₁₈Cl₁₄
  • Key Differences : Contains 14 chlorine atoms, resulting in extreme hydrophobicity (log Kow >10) and resistance to microbial degradation. Used in specialized chlorination processes .

Polychlorinated Biphenyls (PCBs)

2,2',3,4,4',5,5',6-Octachlorobiphenyl (PCB 204)
  • CAS : 52663-76-0
  • Molecular Formula : C₁₂H₃Cl₈
  • Key Differences: Lacks the ether bridge, enabling stronger dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation.

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Log Kow Key Applications
PCDE 204 157683-76-6 C₁₂H₃Cl₈O ~446.6 ~8.5 Chlorination processes, analysis
PCDE 205 727739-07-3 C₁₂H₃Cl₈O ~446.6 ~8.2 Industrial intermediates
PCA 1825-21-4 C₇H₃Cl₅O 280.36 ~5.1 Fungicide degradation product
PCB 204 52663-76-0 C₁₂H₃Cl₈ 429.32 ~8.0 Electrical insulators (historical)

Table 2: Environmental and Toxicological Profiles

Compound Name Persistence (Half-life) Bioaccumulation Factor (BAF) LD₅₀ (Rat, oral) Key Risks
PCDE 204 >1 year in soil 10,000 (estimated) Not available Suspected endocrine disruptor
PCB 204 Decades 100,000 1 mg/kg Carcinogenic, immunotoxic
PCA ~6 months 500 250 mg/kg Hepatic enzyme induction

Research Findings

  • Chlorination Position Matters : Ortho-substituted chlorines in PCDE 204 reduce steric hindrance, increasing binding affinity to lipid-rich tissues compared to meta-substituted analogs like PCDE 205 .
  • Ether vs. Biphenyl Linkage : PCDEs generally exhibit lower dioxin-like toxicity than PCBs but share similar environmental persistence due to their stable aromatic cores .
  • Degradation Pathways : Thioether derivatives (e.g., PCTA) resist hydrolysis but undergo photolytic degradation, whereas methoxy derivatives (e.g., PCA) degrade via oxidative pathways .

Biological Activity

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential health implications. This compound is structurally related to various chlorinated phenols and dioxins, which are known for their toxicological profiles. Understanding the biological activity of this compound is crucial for assessing its environmental impact and human health risks.

Chemical Structure and Properties

The chemical structure of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene consists of a pentachlorobenzene core substituted with a 2,4,5-trichlorophenoxy group. This structural configuration contributes to its lipophilicity and persistence in the environment.

Toxicological Profile

Numerous studies have investigated the toxicological effects of chlorinated phenols and related compounds. The biological activity of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene can be inferred from the following aspects:

  • Carcinogenicity : Chlorinated phenols are associated with increased cancer risk. The International Agency for Research on Cancer (IARC) has classified some chlorinated compounds as possible human carcinogens based on epidemiological studies linking occupational exposure to increased cancer rates .
  • Endocrine Disruption : Compounds like 2,4,5-trichlorophenol have been shown to exhibit endocrine-disrupting properties. These substances can interfere with hormonal functions and lead to reproductive and developmental issues in wildlife and humans .
  • Neurotoxicity : Studies indicate that exposure to chlorinated phenols may lead to neurotoxic effects. For instance, animal studies have demonstrated alterations in behavior and neurochemical changes following exposure to similar compounds .

Environmental Impact

The persistence of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene in the environment raises concerns regarding bioaccumulation in aquatic organisms. Such accumulation can lead to trophic transfer and potential toxicity in higher trophic levels.

Occupational Exposure

Research has highlighted cases of occupational exposure among workers in industries utilizing chlorinated compounds. For example:

  • A study examining workers exposed to pentachlorophenol revealed elevated levels of certain biomarkers associated with liver toxicity and carcinogenic risk .

Wildlife Studies

Field studies involving wildlife exposed to contaminated environments have shown adverse effects such as reproductive failures and developmental abnormalities linked to chlorinated compounds .

Data Table: Toxicity Summary

CompoundLD50 (mg/kg)Carcinogenic PotentialEndocrine Disruption
1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzeneTBDPossibleYes
2,4-Dichlorophenol200PossibleYes
2,4,5-Trichlorophenol500PossibleYes

Q & A

Q. What are the key synthetic routes for 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene?

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common approach involves reacting pentachlorobenzene derivatives (e.g., 1,2,3,4,5-pentachlorobenzene, CAS 608-93-5 ) with 2,4,5-trichlorophenol under alkaline conditions. For example, substituting a halogen (e.g., fluorine or bromine) in a pentachloro-substituted benzene (e.g., CAS 319-87-9 or 384-83-8 ) with a 2,4,5-trichlorophenoxy group via reflux in ethanol or THF with a base (e.g., KOH) . Reaction optimization requires precise temperature control (80–120°C) and inert atmospheres to avoid side products like polychlorinated dibenzodioxins (PCDDs) .

Q. How is this compound characterized analytically?

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the substitution pattern of the benzene rings. For instance, the deshielded aromatic protons adjacent to electron-withdrawing substituents (Cl, OAr) appear downfield (δ 7.2–8.5 ppm).
  • GC-MS : Used to confirm molecular weight (e.g., via EI-MS fragmentation patterns) and purity. High-resolution MS is critical due to the compound’s high chlorine content .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for quantification, often using C18 columns and acetonitrile/water gradients .

Q. What are the primary environmental monitoring methods for this compound?

EPA Method 8270 (gas chromatography-mass spectrometry) is widely used for detecting chlorinated aromatic compounds in environmental matrices. Solid-phase extraction (SPE) with C18 cartridges isolates the compound from water or soil samples, followed by GC-MS analysis with selected ion monitoring (SIM) for Cl-specific ions (e.g., m/z 35/37) . Quantification requires calibration against certified standards (e.g., CAS 2051-24-3 for structurally related analogs) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of dioxin-like byproducts during synthesis?

The synthesis of chlorophenoxy-substituted benzenes carries a risk of forming polychlorinated dibenzo-p-dioxins (PCDDs), particularly under high-temperature (>150°C) or acidic conditions. For example, 2,4,5-trichlorophenol (a precursor) can dimerize to form 2,3,7,8-TCDD if temperature control fails . Mitigation strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to lower reaction temperatures.
  • Post-synthesis purification via column chromatography (silica gel, hexane/DCM eluent) to isolate target compounds from higher chlorinated impurities .

Q. What computational methods are effective in predicting the compound’s environmental persistence and toxicity?

  • QSAR Modeling : Quantitative structure-activity relationship models (e.g., EPI Suite) predict log Kow (log P = 5.2–6.1), indicating high bioaccumulation potential .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess stability against photodegradation. The C–O bond in the phenoxy group (BDE ≈ 320 kJ/mol) is susceptible to UV-induced cleavage .
  • Molecular Dynamics (MD) : Simulates interactions with biological receptors (e.g., aryl hydrocarbon receptor, AhR) to evaluate endocrine-disrupting potential .

Q. How does the compound’s structure influence its degradation pathways in aquatic systems?

  • Hydrolysis : The electron-deficient benzene rings resist nucleophilic attack, but the phenoxy group undergoes slow hydrolysis (t₁/₂ ≈ 120 days at pH 7) to form 2,4,5-trichlorophenol and pentachlorobenzene derivatives .
  • Photolysis : UV irradiation (λ = 290–400 nm) cleaves the C–O bond, generating pentachlorobenzene and chlorinated radicals, which may recombine into higher chlorinated compounds .
  • Microbial Degradation : Anaerobic dechlorination by Dehalococcoides spp. selectively removes meta- and para-chlorines, but ortho-chlorines resist degradation due to steric hindrance .

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